molecular formula C10H17N3O2 B13476776 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-3-amine

1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13476776
M. Wt: 211.26 g/mol
InChI Key: URVVVEWYUQCDTH-UHFFFAOYSA-N
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Description

1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a tetrahydrofuran moiety

Preparation Methods

The synthesis of 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-3-amine typically involves multiple steps. One common route starts with the preparation of the tetrahydrofuran moiety, which is then linked to the pyrazole ring through a series of reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability, while the pyrazole ring can interact with various enzymes and receptors .

Comparison with Similar Compounds

1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-3-amine can be compared with other compounds that have similar structures, such as:

This compound’s unique combination of the tetrahydrofuran and pyrazole moieties makes it particularly interesting for various applications.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

1-[2-(oxolan-2-ylmethoxy)ethyl]pyrazol-3-amine

InChI

InChI=1S/C10H17N3O2/c11-10-3-4-13(12-10)5-7-14-8-9-2-1-6-15-9/h3-4,9H,1-2,5-8H2,(H2,11,12)

InChI Key

URVVVEWYUQCDTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COCCN2C=CC(=N2)N

Origin of Product

United States

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